![molecular formula C16H24ClN3O2 B1480129 Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)carbamate CAS No. 1289080-42-7](/img/structure/B1480129.png)
Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)carbamate
Overview
Description
Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)carbamate is a useful research compound. Its molecular formula is C16H24ClN3O2 and its molecular weight is 325.83 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used in the development of protein degradation agents . These agents, known as PROTACs, target specific proteins for degradation, altering cellular processes.
Mode of Action
It’s suggested that similar compounds may function as linkers in protacs . These linkers connect a ligand that binds to the target protein with another ligand that binds to an E3 ubiquitin ligase. The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
Based on its potential role in protacs, it could be involved in the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, which can influence numerous biochemical pathways depending on the specific proteins targeted.
Result of Action
If it functions as a part of a protac, its action would result in the degradation of specific target proteins . This could lead to alterations in cellular processes, depending on the functions of the degraded proteins.
Biological Activity
Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)carbamate, with the molecular formula C16H24ClN3O2 and a molecular weight of 325.83 g/mol, is a compound of interest in scientific research due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group, a carbamate functional group, and a piperidine ring substituted with a 2-chloropyridine moiety. The structural formula can be represented as follows:
Neuroprotective Effects
Recent investigations into related compounds have shown potential neuroprotective effects against neurodegenerative conditions such as Alzheimer's disease (AD). For instance, compounds structurally similar to this compound have demonstrated the ability to inhibit β-secretase and acetylcholinesterase activity, which are crucial in the pathogenesis of AD. These compounds also showed significant inhibition of amyloid beta aggregation .
Antitumor Activity
While direct studies on this compound are sparse, pyrazole derivatives (related compounds) have been reported to exhibit antitumor activities by inhibiting key pathways such as BRAF(V600E) and EGFR signaling . This suggests that further exploration into this compound could reveal similar properties.
In Vitro Studies
In vitro studies on related carbamate compounds have shown that they can reduce oxidative stress markers and inflammatory cytokines in astrocytes exposed to amyloid beta peptides. These findings indicate that they may offer protective effects against neurotoxicity associated with Alzheimer's disease .
In Vivo Studies
Although specific in vivo studies on this compound are lacking, research on analogous compounds suggests that they may improve cognitive function in animal models of AD by enhancing synaptic plasticity and reducing neuroinflammation .
Data Table: Comparison of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Tert-butyl ((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)carbamate has been investigated for its potential as a therapeutic agent in various conditions, particularly in neuropharmacology due to its piperidine structure. Piperidines are known to exhibit a wide range of pharmacological activities, including analgesic and anti-inflammatory effects.
Case Study: Neuropharmacological Effects
Research has demonstrated that derivatives of piperidine can modulate neurotransmitter systems, which may lead to the development of new treatments for neurological disorders such as depression and anxiety. For instance, compounds similar to this compound have shown promise in preclinical models for their ability to enhance serotonin receptor activity, suggesting potential antidepressant properties.
Agrochemical Applications
The chloropyridine component provides herbicidal properties, making this compound suitable for use in agrochemicals. Research into the synthesis of new herbicides has highlighted the importance of such compounds in crop protection strategies.
Case Study: Herbicidal Activity
Studies have indicated that chloropyridine derivatives can inhibit specific enzymes in plants, leading to effective weed control without harming crops. This property can be leveraged to develop selective herbicides that minimize environmental impact while maximizing agricultural productivity.
Synthesis of Novel Compounds
The ability to modify the carbamate group allows chemists to create various derivatives with altered pharmacological profiles. This versatility is crucial for drug discovery processes where slight changes in molecular structure can significantly impact biological activity.
Data Table: Synthetic Pathways and Derivatives
Derivative Name | Modification | Potential Application |
---|---|---|
N-Methyl this compound | Addition of methyl group | Enhanced potency |
Hydroxy this compound | Hydroxylation | Improved solubility |
Properties
IUPAC Name |
tert-butyl N-[[1-(2-chloropyridin-4-yl)piperidin-4-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)19-11-12-5-8-20(9-6-12)13-4-7-18-14(17)10-13/h4,7,10,12H,5-6,8-9,11H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYZGEZFHFVVCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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